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Compound of Interest

Compound Name: Ethyl 2-Fluoropropionate

Cat. No.: B136957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

ethyl 2-fluoropropionate (C₅H₉FO₂). The information is tailored for researchers, scientists,

and drug development professionals who require detailed spectral information and

experimental methodologies for this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of ethyl 2-fluoropropionate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J in Hz)

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CH₃ (propionate)

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CHF-

Data not available in

search results

Data not available in

search results

Data not available in

search results
-O-CH₂-

Data not available in

search results

Data not available in

search results

Data not available in

search results
-CH₃ (ethyl)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

Data not available in search results -CH₃ (propionate)

Data not available in search results -CHF-

Data not available in search results -O-CH₂-

Data not available in search results -CH₃ (ethyl)

Data not available in search results C=O

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

Data not available in search results C=O stretch

Data not available in search results C-O stretch

Data not available in search results C-F stretch

Data not available in search results C-H stretch

Table 4: Mass Spectrometry Data
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m/z Interpretation

Data not available in search results Molecular Ion [M]⁺

Data not available in search results Fragment Ions

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are essential for

reproducibility and data interpretation. While specific experimental details for ethyl 2-
fluoropropionate were not available in the provided search results, the following are

generalized yet detailed methodologies for obtaining NMR, IR, and MS data for a liquid organic

compound like ethyl 2-fluoropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of ethyl 2-fluoropropionate (typically 5-20 mg for ¹H NMR and

20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (0 ppm). The solution should be

homogeneous and free of any particulate matter.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR spectrum is acquired on a spectrometer

(e.g., Varian A-60 or a modern 300-600 MHz instrument).[1] Typical acquisition parameters

include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is recorded. To obtain

quantitative data where peak integrals are reliable, a longer relaxation delay (e.g., 5 times the

longest T₁ relaxation time of the carbon nuclei) and a 90° pulse angle are used. For routine

qualitative spectra, a shorter delay is often sufficient.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like ethyl 2-fluoropropionate, the simplest

method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin

capillary film.[1]
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FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum to remove any atmospheric and instrumental

interferences. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400

cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like ethyl 2-fluoropropionate,

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a

common ionization method where the sample molecules are bombarded with a high-energy

electron beam, causing them to ionize and fragment.

GC-MS Protocol: A capillary column suitable for separating volatile organic compounds is used

in the GC. The oven temperature is programmed to ramp up to ensure good separation. The

mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the

molecular ion and its fragments.

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as ethyl 2-fluoropropionate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b136957?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-Fluoropropionate
https://www.benchchem.com/product/b136957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Ethyl 2-Fluoropropionate

Dissolve in
Deuterated Solvent

Prepare as
Neat Liquid Film Inject into GC

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

(GC-MS)

Chemical Shifts,
Coupling Constants Absorption Bands Mass Spectrum,

Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Fluoropropionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136957#ethyl-2-fluoropropionate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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